N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Overview
Description
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is a chemical compound used as an anchoring agent of synthetic resin and as a raw material of finishing agent to manufacture fabrics . It is also used in the high-throughput identification of dominant negative polypeptides in yeast .
Synthesis Analysis
The synthesis of this compound involves the close proximity of the nitrogen atom to the silicon atom which can accelerate the hydrolysis reaction compared to (amino-propyl)silanes .
Molecular Structure Analysis
The molecular formula of this compound is C11H27NO3Si. The molecular weight is 249.42 g/mol . The InChI representation of the molecule is InChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3 .
Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.91 . It is air sensitive and moisture sensitive .
Scientific Research Applications
Crystal Structure and Electronic Properties : A study by Aydın et al. (2017) focused on the crystal and electronic structure of a compound closely related to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, highlighting its potential in materials science and crystallography. The compound exhibited unique intermolecular interactions and stacking, which could be relevant for designing new materials (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Synthesis of Linear and Heterocyclic Compounds : Research by Kirilin et al. (2007) explored the use of compounds similar to this compound in synthesizing new linear and heterocyclic compounds. This has implications in organic chemistry and pharmaceuticals, as these compounds can serve as precursors or intermediates in the synthesis of more complex molecules (Kirilin, Belova, Gavrilova, Korobova, Lakhtin, & Sheludyakov, 2007).
Chiral Ligand Synthesis and Characterization : Canary et al. (1998) synthesized and characterized ligands structurally related to this compound. Their work provides insights into the synthesis of chiral, conformationally mobile ligands, which are significant in catalysis and coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).
Mechanism Study in Pyrolysis : Almatarneh et al. (2016) conducted a computational study on the second-stage cracking of the pyrolysis of ethylamine, a molecule structurally similar to this compound. This research is crucial in understanding the thermal decomposition processes, which is relevant in industrial chemistry and material science (Almatarneh, Barhoumi, Al-Tayyem, Abu-Saleh, Alaqarbeh, Abu-Orabi, AlShamaileh, Altarawneh, & Marashdeh, 2016).
Catalytic Applications in Hydrogen Generation : Sattler and Parkin (2012) discussed the use of a zinc catalyst, which is relevant to the structure of this compound, for hydrogen generation and carbon dioxide functionalization. This research has implications in green chemistry and sustainable energy solutions (Sattler & Parkin, 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
The close proximity of the nitrogen atom to the silicon atom can accelerate hydrolysis reaction compared to (amino-propyl)silanes . This property makes it useful in various industrial applications, such as a crosslinking agent for RTV silicone rubber, an anchoring agent of synthetic resin, and a raw material of finishing agent to manufacture fabrics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethylaminomethyltriethoxysilane. For instance, it should be stored in an inert atmosphere at room temperature to prevent decomposition . It reacts slowly with moisture/water, indicating that it has hydrolytic sensitivity .
Properties
IUPAC Name |
N-ethyl-N-(triethoxysilylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXGDJOCQSQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164879 | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-47-9 | |
Record name | N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15180-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylaminomethyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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